3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
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Overview
Description
3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a triazoloquinazoline core fused with a phenyl group and a pyridinylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. This can be achieved through cyclization reactions involving appropriate precursors. The phenyl group and the pyridinylpiperazine moiety are then introduced through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea: This compound shares a similar pyridinylpiperazine moiety but differs in its core structure and functional groups.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: This compound has a triazole ring similar to the triazoloquinazoline core but with different substituents.
Uniqueness
3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is unique due to its specific combination of a triazoloquinazoline core with a phenyl group and a pyridinylpiperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-phenyl-8-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O2/c33-24-19-10-9-18(25(34)31-14-12-30(13-15-31)21-8-4-5-11-26-21)16-20(19)32-23(27-24)22(28-29-32)17-6-2-1-3-7-17/h1-11,16,29H,12-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJUXRAMAMKPDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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